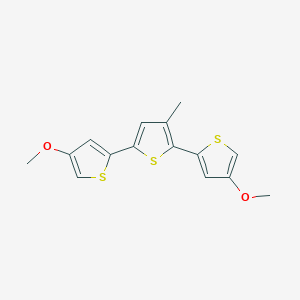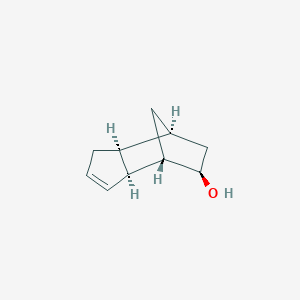![molecular formula C12H15F9O2S B14237493 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid CAS No. 522634-15-7](/img/structure/B14237493.png)
6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid: is a fluorinated organic compound characterized by the presence of a nonafluorohexyl group attached to a hexanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid typically involves the following steps:
Formation of the Nonafluorohexyl Group: This can be achieved through the fluorination of hexane derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Attachment of the Sulfanyl Group: The nonafluorohexyl group is then reacted with a thiol compound to introduce the sulfanyl linkage.
Coupling with Hexanoic Acid: Finally, the sulfanyl-substituted nonafluorohexyl group is coupled with hexanoic acid under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanol derivatives.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of advanced fluorinated materials.
- Acts as a precursor for the development of fluorinated surfactants and polymers.
Biology:
- Investigated for its potential use in modifying biological molecules to enhance their stability and bioavailability.
Medicine:
- Explored for its role in drug delivery systems due to its unique physicochemical properties.
Industry:
- Utilized in the production of specialty coatings and lubricants that require high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid is largely influenced by its fluorinated chain, which imparts unique properties such as hydrophobicity and chemical stability. The compound can interact with various molecular targets through hydrophobic interactions and hydrogen bonding, affecting pathways related to its applications in drug delivery and material science.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfonic acid
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
Uniqueness:
- The presence of the sulfanyl linkage in 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid distinguishes it from other similar compounds, providing unique reactivity and interaction profiles.
- Its combination of a fluorinated chain with a carboxylic acid group offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Propriétés
Numéro CAS |
522634-15-7 |
|---|---|
Formule moléculaire |
C12H15F9O2S |
Poids moléculaire |
394.30 g/mol |
Nom IUPAC |
6-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)hexanoic acid |
InChI |
InChI=1S/C12H15F9O2S/c13-9(14,10(15,16)11(17,18)12(19,20)21)5-7-24-6-3-1-2-4-8(22)23/h1-7H2,(H,22,23) |
Clé InChI |
UABGJQDCTCKWPP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


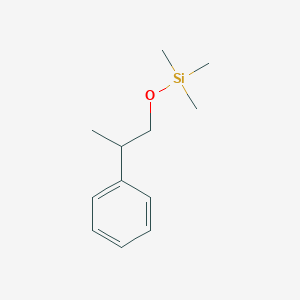
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
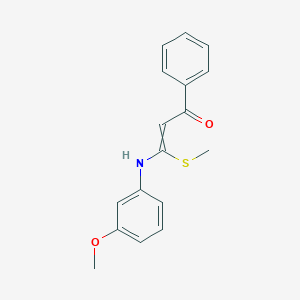
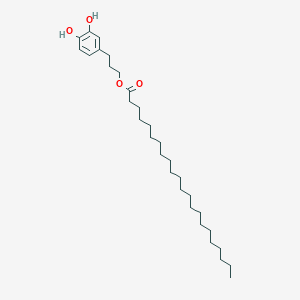
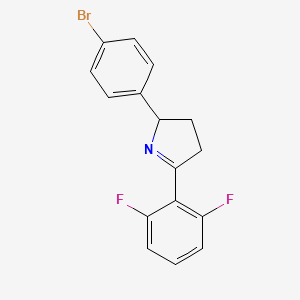
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)

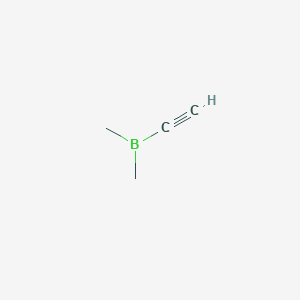
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
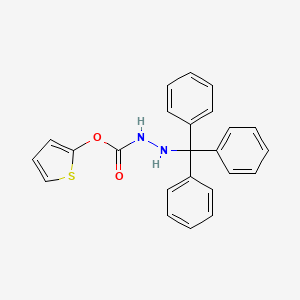
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
